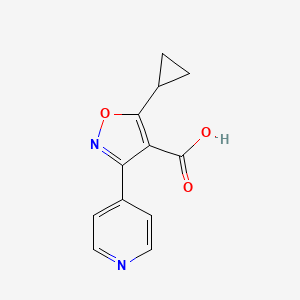
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Overview
Description
“5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C12H10N2O3 . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid” consists of a cyclopropyl group attached to the 5-position of an isoxazole ring, which also has a pyridin-4-yl group at the 3-position and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
Isoxazole-5-carboxylic acid derivatives can be formed by conjugate addition, in acidic medium, of hydroxylamine to β-alkoxyvinyl trichloromethyl ketone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.22 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemistry
- The molecule serves as a scaffold for synthesizing various highly functionalized 3-pyridinyl isoxazoles, contributing to the development of new compounds with potential applications in medicinal chemistry (Ruano, Fajardo, & Martín, 2005).
- It is utilized in the synthesis of isoxazolyl- and isothiazolylcarbamides with significant antitumor activity, highlighting its role in developing new cancer treatments (Potkin et al., 2014).
- The compound is involved in the synthesis of pyridyl isoxazol-5-ones, which are used to create a range of heterocyclic compounds with potential pharmacological applications (El‐Badawi et al., 2008).
Medicinal Chemistry and Drug Development
- It has been used in the discovery of BMS-986318, a nonbile acid farnesoid X receptor (FXR) agonist, indicating its role in developing treatments for nonalcoholic steatohepatitis (Carpenter et al., 2021).
- The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds derived from this molecule shows significant herbicidal and fungicidal activities, suggesting its agricultural applications (Tian, Song, Wang, & Liu, 2009).
Pharmacology and Therapeutics
- Isoxazole derivatives including those related to 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid have shown potential in anticancer therapies, with several derivatives exhibiting significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).
Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . This suggests that future research may focus on developing such strategies, potentially expanding the applications of compounds like “5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid”.
properties
IUPAC Name |
5-cyclopropyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-10(7-3-5-13-6-4-7)14-17-11(9)8-1-2-8/h3-6,8H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMCPTUGCCXZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



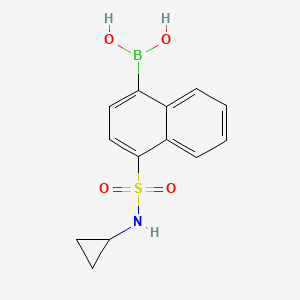

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)

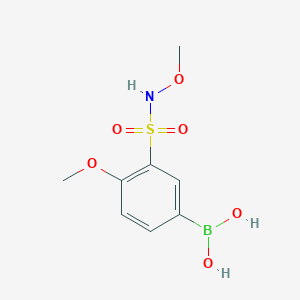
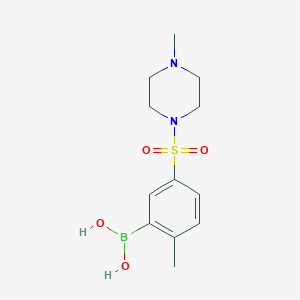

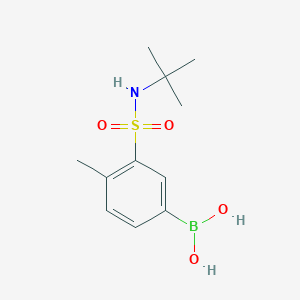

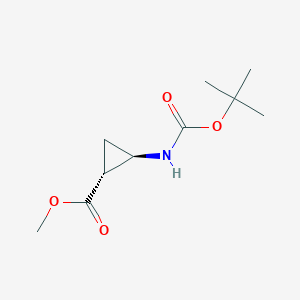
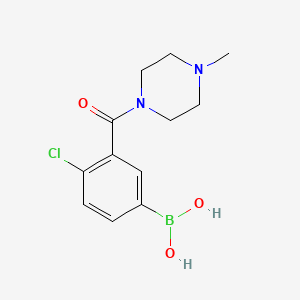
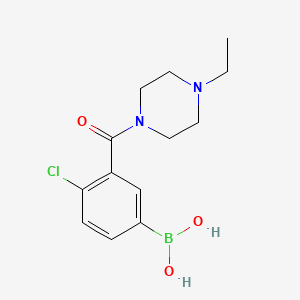
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)
